2,4-D Isooctyl ester

概要

説明

2,4-D Isooctyl ester, also known as 2,4-dichlorophenoxyacetic acid isooctyl ester, is a synthetic auxin herbicide widely used in agriculture to control broadleaf weeds. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is one of the most commonly used herbicides globally. The compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-D Isooctyl ester involves the esterification of 2,4-dichlorophenoxyacetic acid with isooctanol. The reaction typically occurs in the presence of a strong acid catalyst such as sulfuric acid. The process can be summarized as follows:

Reactants: 2,4-dichlorophenoxyacetic acid and isooctanol.

Catalyst: Sulfuric acid.

Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves:

Continuous Addition: Reactants are continuously fed into the reactor.

Temperature Control: Maintaining an optimal temperature to ensure efficient esterification.

Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: 2,4-D Isooctyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and isooctanol in the presence of water and a base or acid catalyst.

Photodegradation: The compound can undergo photolytic degradation when exposed to sunlight, breaking down into simpler molecules.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as catalysts.

Photodegradation: Exposure to UV light in the presence of oxygen.

Major Products Formed:

Hydrolysis: 2,4-dichlorophenoxyacetic acid and isooctanol.

Photodegradation: Various smaller organic molecules depending on the specific conditions.

科学的研究の応用

Agricultural Applications

Herbicide Use

2,4-D Isooctyl Ester is primarily employed as a selective herbicide to control broadleaf weeds in various crops. Its registered uses include:

- Cereal Crops : Effective against weeds in wheat, barley, and oats.

- Fruit and Vegetable Crops : Applied in corn, rice, citrus fruits, and stone fruits to manage weed competition.

- Turf and Lawns : Utilized in maintaining the health of lawns and recreational areas.

- Forestry and Rights-of-Way : Used for vegetation management in forested areas and along transportation corridors .

Plant Growth Regulation

In addition to its herbicidal properties, this compound functions as a plant growth regulator. It is applied pre-harvest in citrus fruits to extend shelf life and delay fruit drop. This application is particularly beneficial for crops like lemons and navel oranges, allowing for improved harvest timing and reduced losses during storage .

Environmental Applications

Aquatic Herbicide

The compound is also utilized in aquatic environments to manage invasive plant species. Its application helps maintain ecological balance in water bodies by controlling unwanted vegetation that can disrupt aquatic ecosystems .

Toxicological Studies and Safety Assessments

Numerous studies have evaluated the safety profile of this compound:

- Toxicokinetics : Research indicates that 2,4-D is rapidly absorbed and distributed within tissues after oral dosing. The highest concentrations are typically found in the liver, kidney, and brain .

- Chronic Toxicity : Long-term studies have shown that while there are some dose-related effects on the kidneys across various species (mice, rats), no significant carcinogenic potential has been observed at typical agricultural exposure levels .

- Genotoxicity : Studies on genotoxic effects have yielded mixed results; some indicate potential DNA damage under specific conditions while others show no significant effects .

Case Study 1: Efficacy in Cereal Crops

A field trial conducted on wheat crops demonstrated that the application of this compound significantly reduced the population of broadleaf weeds without adversely affecting crop yield. The study highlighted a reduction of weed biomass by over 70% compared to untreated plots.

Case Study 2: Citrus Crop Management

In a controlled experiment with navel oranges, the application of this compound pre-harvest resulted in a 30% increase in marketable fruit due to decreased fruit drop rates. This study underscores the compound's role in enhancing agricultural productivity through effective growth regulation.

Summary of Findings

作用機序

The mechanism of action of 2,4-D Isooctyl ester involves its conversion to 2,4-dichlorophenoxyacetic acid within the plant. This compound mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth. The molecular targets include auxin receptors and signaling pathways, which are disrupted, causing abnormal growth and eventually plant death .

類似化合物との比較

2,4-D Butyl Ester: Another ester derivative of 2,4-dichlorophenoxyacetic acid, used as a herbicide.

2,4-D Dimethylamine Salt: A salt form of 2,4-dichlorophenoxyacetic acid, also used for weed control.

2,4-D Ethylhexyl Ester: Similar to the isooctyl ester but with a different alcohol component.

Uniqueness: 2,4-D Isooctyl ester is unique due to its higher boiling point and lower volatility compared to other ester forms, making it less prone to drift and more effective under certain environmental conditions .

生物活性

2,4-D Isooctyl Ester, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is widely utilized as a herbicide and plant growth regulator. This compound exhibits various biological activities that are critical for its application in agriculture and pest management. This article delves into the biological activity of this compound, examining its toxicological properties, metabolic pathways, and effects on different organisms.

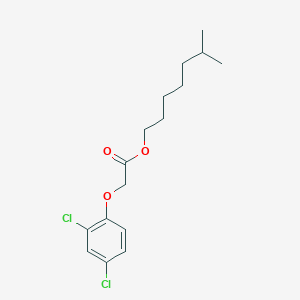

- Chemical Formula : C₁₆H₂₂Cl₂O₃

- Molecular Weight : 335.26 g/mol

- CAS Number : 1928-43-4

This compound functions primarily as a herbicide by mimicking plant hormones (auxins), leading to uncontrolled growth in susceptible plant species. This action disrupts normal growth patterns, ultimately causing plant death. The compound is effective against a variety of broadleaf weeds while being less harmful to grasses.

Acute Toxicity

The acute toxicity of this compound varies among species. The following table summarizes the acute toxicity classifications based on different exposure routes:

| Toxicity Classification | Oral LD50 (mg/kg) | Inhalation LC50 (mg/L) |

|---|---|---|

| High | ≤ 50 | ≤ 0.05 |

| Moderate | > 50 - 500 | > 0.05 - 0.5 |

| Low | > 500 - 5000 | > 0.5 - 2.0 |

| Very Low | > 5000 | > 2.0 |

Studies indicate that while the compound is classified as moderately toxic via oral ingestion in certain animal models, it shows lower toxicity through dermal exposure .

Chronic Toxicity and Carcinogenicity

Long-term studies have assessed the chronic effects of this compound on various organs. Notably:

- Kidney Damage : Chronic exposure has been associated with dose-related kidney damage in laboratory animals, particularly in rats and mice .

- Carcinogenic Potential : Research indicates no significant evidence linking this compound to carcinogenic effects in long-term studies; however, some studies reported slight increases in liver neoplasms in specific strains of mice .

Metabolism and Excretion

Following administration, this compound is rapidly absorbed and metabolized in the body. Key findings include:

- Distribution : Highest concentrations are found in the liver, kidneys, and brain.

- Metabolism : The compound undergoes hydrolysis to form the active acid form (2,4-D acid), which is then conjugated and excreted mainly through urine and feces .

Agricultural Impact Studies

- Tomato Plant Studies : Controlled experiments demonstrated that tomato plants treated with varying concentrations of this compound exhibited altered growth patterns and yield reductions compared to untreated controls .

- Residue Analysis in Crops : A study focused on the dissipation of this compound residues in wheat and soil highlighted its degradation rates and potential environmental impacts .

Environmental Considerations

The environmental persistence of this compound raises concerns regarding its impact on non-target species and ecosystems. Studies suggest that while it effectively controls target weeds, there is a risk of runoff leading to contamination of water sources and effects on aquatic organisms.

特性

IUPAC Name |

6-methylheptyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLSOGERZQYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2O3 | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ded-weed lv-69 67 percent 2,4-d isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), Yellow-brown liquid; [HSDB] Brown-yellow liquid; [MSDSonline] | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D isooctyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

317 °C | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

119 °F (NTP, 1992), Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in oils /2,4-D esters/, In water, 0.0324 mg/l @ 25 °C | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.025 at 77.4 °F (NTP, 1992) - Denser than water; will sink, 1.14-1.17 g/ml @ 20 °C | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.2 mmHg at 64.4 °F ; 10.9 mmHg at 86.0 °F (NTP, 1992), 0.00000706 [mmHg], 7.06X10-6 mm Hg @ 25 °C | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D isooctyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-brown liquid | |

CAS No. |

25168-26-7 | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl (2,4-dichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GLT14C7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

12 °C | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。